

Spectroscopic Characterization of 3-Chloro-4-morpholinobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	3-Chloro-4-morpholinobenzaldehyde
Cat. No.:	B1599541

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Introduction

3-Chloro-4-morpholinobenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a chlorinated and morpholine-substituted benzene ring attached to a reactive aldehyde group, makes it a versatile building block for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and unambiguous structural elucidation is paramount for its application in these fields. This technical guide provides an in-depth analysis of the spectroscopic data for **3-Chloro-4-morpholinobenzaldehyde**, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and comprehensive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The molecular structure of **3-Chloro-4-morpholinobenzaldehyde** dictates its characteristic spectroscopic signatures. The molecule consists of a 1,2,4-trisubstituted benzene ring, an aldehyde group, a chloro substituent, and a morpholine ring. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and chloro groups, and the electron-donating character of the morpholine nitrogen—governs the chemical environment of each atom and, consequently, their spectroscopic behavior.

Diagram 1: Molecular Structure of **3-Chloro-4-morpholinobenzaldehyde**

A 2D representation of **3-Chloro-4-morpholinobenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **3-Chloro-4-morpholinobenzaldehyde**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **3-Chloro-4-morpholinobenzaldehyde** is predicted to show distinct signals for the aldehydic proton, the aromatic protons, and the methylene protons of the morpholine ring. The position and electronic nature of the substituents on the benzene ring significantly influence the chemical environment, and thus the chemical shifts, of the aromatic and aldehydic protons.[\[1\]](#)

Table 1: Predicted ^1H NMR Data for **3-Chloro-4-morpholinobenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehydic-H
~7.8	d	1H	Ar-H
~7.6	dd	1H	Ar-H
~7.0	d	1H	Ar-H
~3.8	t	4H	O-(CH ₂) ₂
~3.2	t	4H	N-(CH ₂) ₂

Interpretation of the ^1H NMR Spectrum:

- Aldehydic Proton: A sharp singlet is expected at approximately 9.8 ppm. This downfield shift is characteristic of an aldehyde proton, which is deshielded by the electronegative oxygen atom and the aromatic ring current.

- Aromatic Protons: The three aromatic protons will appear in the region of 7.0-7.8 ppm. The proton ortho to the aldehyde group is expected to be the most downfield due to the combined electron-withdrawing effects of the aldehyde and the chloro group. The proton between the chloro and morpholino groups will likely be the most upfield. The coupling constants will be indicative of their relative positions (ortho, meta).
- Morpholine Protons: The morpholine ring typically exhibits a chair conformation.[2][3] The methylene protons adjacent to the oxygen atom are expected to resonate around 3.8 ppm, while those adjacent to the nitrogen atom will appear at a more upfield position, around 3.2 ppm.[4] These signals often appear as triplets due to coupling with the adjacent methylene protons.[3][5] In some cases, due to the rapid flipping of the morpholine ring, the axial and equatorial protons may become nearly equivalent, leading to broader signals.[6]

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Chloro-4-morpholinobenzaldehyde** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.[1]

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Data for **3-Chloro-4-morpholinobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~190	C=O (Aldehyde)
~155	Ar-C (C-N)
~135	Ar-C (C-Cl)
~132	Ar-C (C-CHO)
~130	Ar-CH
~128	Ar-CH
~115	Ar-CH
~66	O-(CH ₂) ₂
~48	N-(CH ₂) ₂

Interpretation of the ^{13}C NMR Spectrum:

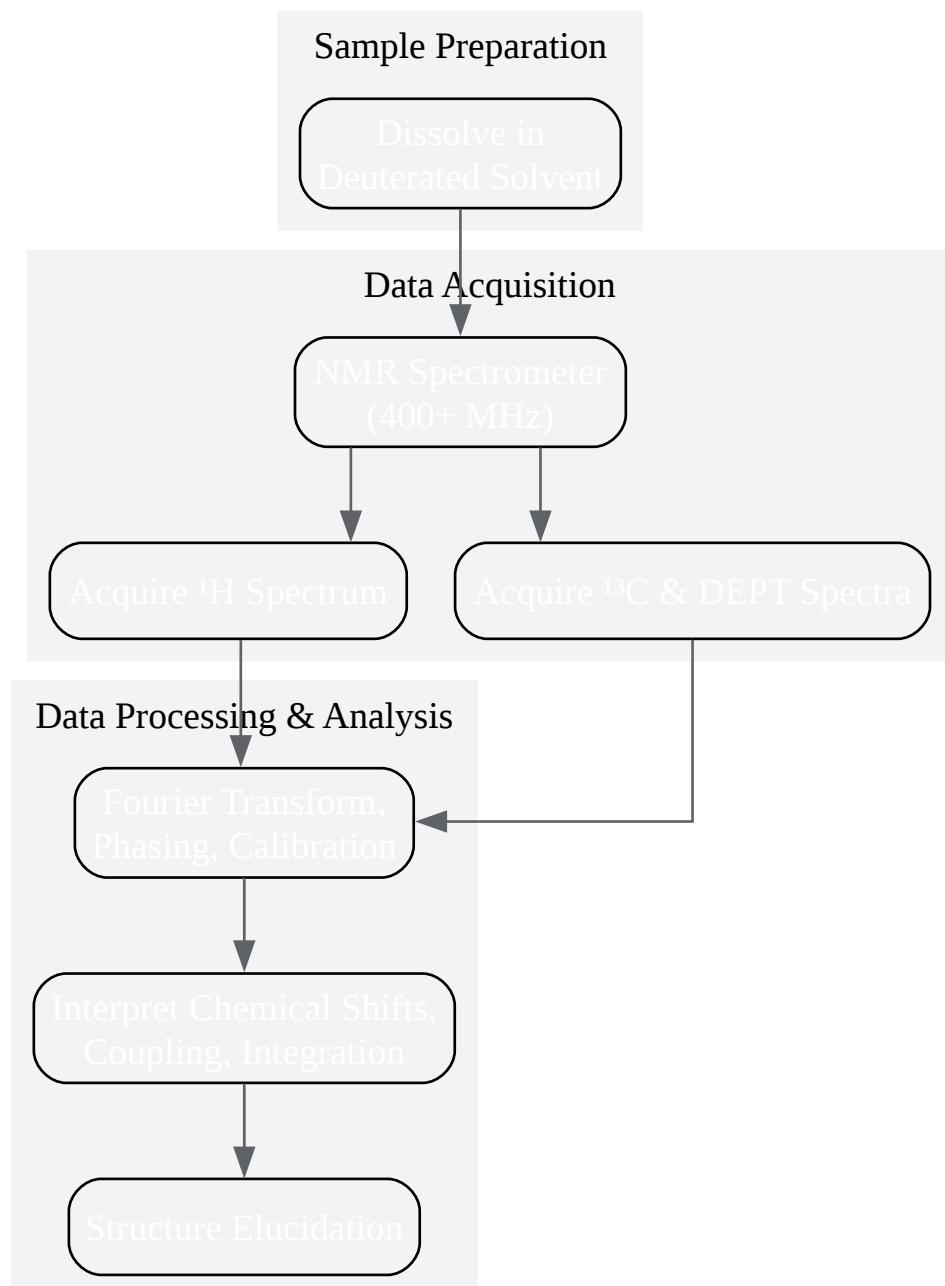
- **Carbonyl Carbon:** The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 190 ppm.
- **Aromatic Carbons:** The aromatic carbons will resonate in the 115-155 ppm region. The carbon attached to the morpholine nitrogen will be significantly deshielded. The carbon bearing the chloro substituent and the carbon attached to the aldehyde group will also show distinct chemical shifts.
- **Morpholine Carbons:** The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the oxygen atom are expected around 66 ppm, while those adjacent to the nitrogen will be at a more upfield position, around 48 ppm.[2][4]

Experimental Protocol for ^{13}C NMR:

- **Sample Preparation:** Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration for ^{13}C detection.
- **Instrumentation:** Record the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

- Data Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- Data Processing: Process the data similarly to the ^1H NMR spectrum.

Diagram 2: NMR Spectroscopy Workflow



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A workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Chloro-4-morpholinobenzaldehyde** is expected to show characteristic absorption bands for the aldehyde, the aromatic ring, and the morpholine moiety.

Table 3: Predicted IR Absorption Bands for **3-Chloro-4-morpholinobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2820 and ~2720	Medium	C-H stretch (Aldehyde)
~1700	Strong	C=O stretch (Aldehyde)
~1600, ~1500, ~1450	Medium to Strong	C=C stretch (Aromatic)
~1250	Strong	C-N stretch
~1115	Strong	C-O-C stretch (Morpholine)
~820	Strong	C-H bend (Aromatic, out-of-plane)
~780	Strong	C-Cl stretch

Interpretation of the IR Spectrum:

- Aldehyde Group: The most prominent feature will be the strong C=O stretching vibration around 1700 cm⁻¹. The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance) for the aldehydic C-H stretch is also a key diagnostic feature.
- Aromatic Ring: The C=C stretching vibrations of the aromatic ring will appear as a series of bands between 1450 and 1600 cm⁻¹. The out-of-plane C-H bending vibrations, which are dependent on the substitution pattern, are expected around 820 cm⁻¹.

- Morpholine Ring: The C-N stretching vibration is expected around 1250 cm^{-1} , and the characteristic C-O-C stretching of the morpholine ether linkage will appear as a strong band around 1115 cm^{-1} .
- Chloro Group: The C-Cl stretching vibration is expected in the fingerprint region, around 780 cm^{-1} .

Experimental Protocol for IR Spectroscopy:

- Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl_4).
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Acquire the spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The resulting interferogram is Fourier-transformed to obtain the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for **3-Chloro-4-morpholinobenzaldehyde**

m/z	Interpretation
225/227	Molecular ion (M^+) peak, showing the characteristic 3:1 isotopic pattern for chlorine.
224/226	$[\text{M}-\text{H}]^+$
196/198	$[\text{M}-\text{CHO}]^+$
140/142	$[\text{M}-\text{C}_4\text{H}_8\text{NO}]^+$

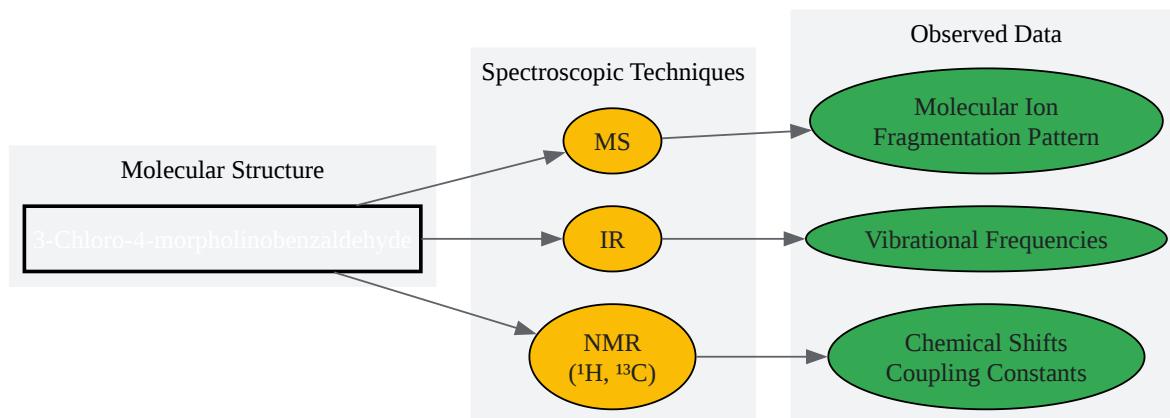
Interpretation of the Mass Spectrum:

- Molecular Ion: The molecular ion peak is expected at m/z 225, with a smaller peak at m/z 227 (approximately one-third the intensity) due to the presence of the ^{37}Cl isotope. This isotopic pattern is a definitive indicator of a chlorine-containing compound.
- Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ($[\text{M}-\text{H}]^+$) and the loss of the formyl radical ($[\text{M}-\text{CHO}]^+$). Fragmentation of the morpholine ring is also expected.

Experimental Protocol for Mass Spectrometry:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile compounds.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram 3: Spectroscopic Data Correlation



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Correlation of molecular structure with data from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, integrating ^{¹H} NMR, ^{¹³C} NMR, IR, and MS data, provides a robust framework for the unequivocal identification and structural verification of **3-Chloro-4-morpholinobenzaldehyde**. By understanding the predicted spectral features and the underlying principles of each technique, researchers can confidently characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors. The provided protocols serve as a practical starting point for obtaining high-quality spectroscopic data.

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